molecular formula C9H13NO3 B1208972 Normetanephrine CAS No. 97-31-4

Normetanephrine

Cat. No. B1208972
CAS RN: 97-31-4
M. Wt: 183.2 g/mol
InChI Key: YNYAYWLBAHXHLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Normetanephrine synthesis involves the O-methylation of norepinephrine, a key step in the catecholamine catabolic pathway. This biochemical transformation is catalyzed by catechol-O-methyltransferase (COMT), which facilitates the transfer of a methyl group to the catecholamine, yielding normetanephrine as a metabolite.

Molecular Structure Analysis

The molecular structure of normetanephrine comprises a catechol group, an ethylamine chain, and a methyl group attached to the nitrogen atom. This structure is crucial for its biological function and recognition by enzymes and receptors. The O-methyl group on the catecholamine structure distinguishes normetanephrine from its parent compound, norepinephrine, altering its biological activity and metabolism.

Chemical Reactions and Properties

Normetanephrine's chemical properties, such as its solubility, stability, and reactivity, are influenced by its molecular structure. It engages in specific chemical reactions, including oxidation and complex formation, which are essential for its detection and measurement in laboratory assays. For instance, normetanephrine reacts with functionalized gold nanoparticles for colorimetric detection, highlighting its reactivity with specific ligands for diagnostic applications (Godoy-Reyes et al., 2019).

Physical Properties Analysis

The physical properties of normetanephrine, such as its melting point, boiling point, and spectral characteristics, are determined by its molecular structure. These properties are vital for its identification and quantification in clinical and research settings. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to measure normetanephrine levels accurately in biological samples, reflecting its physical and chemical properties (Peitzsch et al., 2021).

Chemical Properties Analysis

Normetanephrine exhibits specific chemical properties that allow for its selective detection and measurement. The presence of the catechol group and the methylated amine confers unique reactivity patterns, enabling the development of sensitive and specific diagnostic assays. Techniques such as colorimetric detection using bifunctionalized gold nanoparticles and electrochemical detection highlight the tailored approaches for normetanephrine analysis, capitalizing on its chemical properties for diagnostic purposes (Godoy-Reyes et al., 2019).

Scientific Research Applications

Electrochemical Detection in Urine

Normetanephrine is a marker for pheochromocytoma, a rare catecholamine-secreting tumor. A study utilized a carbon/chitosan electrode paste for the voltammetric determination of normetanephrine and dopamine in urine. This novel electrode displayed increased effective area, well-separated oxidation peaks, and excellent electrocatalytic activity, making it suitable for use in pharmaceutical and clinical preparations (El Khamlichi et al., 2018).

Reference Interval for Pediatric Diagnostics

Normetanephrine, along with metanephrine, is an intermediate metabolite of noradrenaline and adrenaline. These metabolites are vital in diagnosing neuroblastoma, a type of cancer. A study established a pediatric age-related reference interval for measuring total fractionated metanephrines in urine, crucial for accurate diagnosis in children (Griffin et al., 2011).

Brain Metabolism Research

Research on rat brains revealed that normetanephrine is metabolized primarily by monoamine oxidase, forming the major metabolite sulfate conjugate of MHPG. This study provided insights into the metabolism pathways of normetanephrine in the brain (Schanberg et al., 1968).

Monitoring Primary Hypertension

A study measured plasma and urinary concentrations of normetanephrine in hypertensive patients, revealing a direct correlation with sympathetic nerve function activation. Elevated levels of normetanephrine were observed in young patients with primary hypertension, indicating its potential as a marker for this condition (Kobayashi et al., 1979).

Harmonization of LC-MS/MS Measurements

A study aimed to harmonize liquid chromatography-tandem mass spectrometry-based measurements of plasma metanephrines and methoxytyramine. The results showed strong correlations in analytical test results across different laboratories, suggesting well-harmonized methods, particularly for normetanephrine (Peitzsch et al., 2021).

Safety And Hazards

Normetanephrine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

Recent studies indicate that the measurement of plasma metanephrines, either total or free, is an alternative to urinary measurements . Plasma metanephrines may be a more sensitive indicator of the presence of a tumor, whereas urinary metanephrines may be more specific .

properties

IUPAC Name

4-(2-amino-1-hydroxyethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYAYWLBAHXHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861701
Record name (+/-)-Normetanephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Normetanephrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000819
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Normetanephrine

CAS RN

97-31-4
Record name (±)-Normetanephrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Normetanephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Normetanephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORMETANEPHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J45DE6B88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Normetanephrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000819
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

204 °C
Record name Normetanephrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000819
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20,100
Citations
JJ Plsano - Clinica Chimica Acta, 1960 - Elsevier
A simple method is described tor tlu' determination of the total metanephrine and normetanephrine in urine. The urinary metabolites are adsorbed on Amberlite CG 50, eluted and …
Number of citations: 427 www.sciencedirect.com
G Eisenhofer, JWM Lenders, H Timmers… - Clinical …, 2011 - academic.oup.com
… This study assessed whether measurements of plasma metanephrine, normetanephrine, and methoxytyramine, the O-methylated metabolites of catecholamines, might help to …
Number of citations: 320 academic.oup.com
T Deutschbein, N Unger, A Jaeger… - Clinical …, 2010 - Wiley Online Library
Objective Measurements of plasma free metanephrines have been advocated as first‐line tests for phaeochromocytoma. The aim of the study was to assess the impact of potential …
Number of citations: 66 onlinelibrary.wiley.com
M Peitzsch, T Novos, D Kaden, M Kurlbaum… - Clinical …, 2021 - academic.oup.com
Background Plasma-free normetanephrine and metanephrine (metanephrines) are the recommended biomarkers for testing of pheochromocytoma and paraganglioma (PPGL). This …
Number of citations: 19 academic.oup.com
ED Hendley, KM Taylor, SH Snyder - European Journal of Pharmacology, 1970 - Elsevier
… -Normetanephrine accumulation in slices of rat brain was characterized and contrasted with 3 H-norepinephrine accumulation. Initial rates of normetanephrine … uptake, normetanephrine …
Number of citations: 55 www.sciencedirect.com
J Haggendal - Acta Physiologica Scandinavica, 1963 - Wiley Online Library
… In the brain of normal pigs and rabbits normetanephrine was … inhibitor the levels of normetanephrine and of methoxytyramine … In extracts from the hypothalamus of man …
Number of citations: 28 onlinelibrary.wiley.com
G Eisenhofer, JWM Lenders, WM Linehan… - … England Journal of …, 1999 - Mass Medical Soc
… In this study we evaluated measurements of plasma normetanephrine and metanephrine for detecting pheochromocytomas in patients with von Hippel–Lindau disease or MEN-2. …
Number of citations: 401 www.nejm.org
ERB Smith, H Weil-Malherbe - The Journal of Laboratory and …, 1962 - translationalres.com
A method for the estimation of metanephrine and normetanephrine in human urine is described. It consists of the following steps: hydrolysis of urine at pH 1, passage through a column …
Number of citations: 68 www.translationalres.com
T Ito, T Imai, T Kikumori, A Shibata, T Horiba… - Surgery today, 2006 - Springer
… A series of urinary normetanephrine measurements were taken in parallel with … normetanephrine levels, confirming that mesalamine metabolites interfere with urinary …
Number of citations: 42 link.springer.com
G Eisenhofer - Naunyn-Schmiedeberg's archives of pharmacology, 1994 - Springer
… Infusions of 3H-normetanephrine were also carried out to examine the plasma kinetics of normetanephrine before and after inhibition of MAO. Normetanephrine was cleared rapidly …
Number of citations: 45 link.springer.com

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